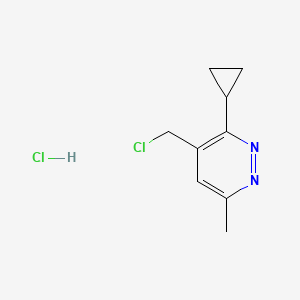

(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

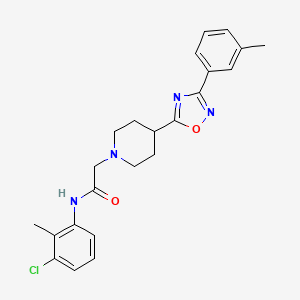

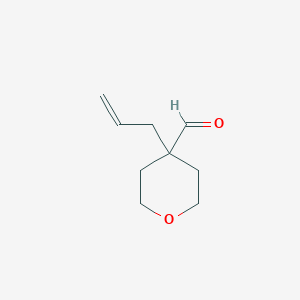

“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the IUPAC name 2-(4-iodo-1-methyl-1H-pyrazol-5-yl)acetonitrile . It has a molecular weight of 247.04 .

Synthesis Analysis

The synthesis of pyrazole compounds, such as “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Chemical Reactions Analysis

Pyrazole compounds like “(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .Physical And Chemical Properties Analysis

“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is a powder that is stored at room temperature .科学的研究の応用

Medicinal Chemistry

The pyrazole moiety, present in 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile, is a prominent scaffold in medicinal chemistry due to its presence in compounds with a wide range of pharmacological activities. It has been utilized in the design and synthesis of molecules with antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Drug Discovery

In drug discovery, the iodo and methyl substituents on the pyrazole ring can be leveraged for the development of new therapeutic agents. The compound’s structure allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules with potential antileishmanial and antimalarial activities .

Agrochemistry

The pyrazole core is also significant in agrochemistry, where derivatives have been explored for their herbicidal and insecticidal properties. The iodo group in particular can be critical for the biological activity of these compounds, providing opportunities for the development of new agrochemicals .

Coordination Chemistry

In coordination chemistry, 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile can act as a ligand due to its ability to coordinate with metal ions through the nitrogen atoms of the pyrazole ring. This property is useful in the synthesis of various metal complexes with potential applications in catalysis and materials science .

Organometallic Chemistry

The compound’s utility extends to organometallic chemistry, where it can be used to create organometallic frameworks. These frameworks are important for catalysis, including processes like hydrogenation and carbon-carbon bond formation, which are pivotal in industrial chemistry .

Green Synthesis

Green chemistry approaches have been applied to the synthesis of pyrazole derivatives, including 2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile. Techniques such as microwave-assisted synthesis offer environmentally friendly alternatives to traditional methods, reducing the use of hazardous solvents and energy consumption .

Safety and Hazards

“(4-iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile” is classified under GHS07, with the signal word “Warning”. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

特性

IUPAC Name |

2-(4-iodo-5-methylpyrazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGMDQHKKSBTIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4R)-3-[(tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]propanoic acid](/img/structure/B2939137.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2939143.png)

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)

![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)

![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)